(R)-4-(Hydroxymethyl)azetidin-2-one
Overview
Description
®-4-(Hydroxymethyl)azetidin-2-one is a chiral β-lactam compound, which is a four-membered cyclic amide. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, such as penicillins and cephalosporins. The presence of the hydroxymethyl group at the 4-position adds to its chemical versatility and potential for various synthetic applications.
Mechanism of Action
Target of Action
The primary targets of ®-4-(Hydroxymethyl)azetidin-2-one are the histone deacetylase enzymes, specifically HDAC6 and HDAC8 . These enzymes play a crucial role in various pathological conditions, making them valuable therapeutic targets .
Mode of Action
®-4-(Hydroxymethyl)azetidin-2-one interacts with its targets, HDAC6 and HDAC8, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active sites of these enzymes, leading to changes in their function .
Biochemical Pathways
The inhibition of HDAC6 and HDAC8 affects various biochemical pathways. One notable effect is the increased acetylation of non-histone substrates like alpha-tubulin and SMC3 . This can lead to changes in gene expression and cellular function .
Pharmacokinetics
The metabolic stability of similar compounds has been verified in rat, mouse, and human liver microsomes .
Result of Action
The inhibition of HDAC6 and HDAC8 by ®-4-(Hydroxymethyl)azetidin-2-one leads to molecular and cellular effects. For instance, it has been observed to reduce the proliferation of colorectal HCT116 and leukemia U937 cells .
Action Environment
The action, efficacy, and stability of ®-4-(Hydroxymethyl)azetidin-2-one can be influenced by various environmental factors. For example, UV-irradiation in the presence of triethylamine can lead to ring-splitting of azetidin-2-ones, generating radical anions and leading to open-chain amides . This suggests that light exposure could potentially affect the stability and action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Hydroxymethyl)azetidin-2-one can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the use of β-lactam synthon methodology, which exploits the strain energy associated with the β-lactam ring to construct various organic molecules . This approach is versatile and allows for the synthesis of a wide range of compounds with potential biological properties.
Industrial Production Methods
Industrial production of ®-4-(Hydroxymethyl)azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
®-4-(Hydroxymethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the β-lactam ring can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted azetidin-2-one derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-4-(Hydroxymethyl)azetidin-2-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: A four-membered cyclic lactam that serves as a building block for various organic molecules.
Spiro-azetidin-2-one: A spirocyclic compound with a β-lactam ring, known for its biological and pharmacological activity.
Azetidine: A cyclic amine with less strain than aziridines, used in the synthesis of β-lactam antibiotics.
Uniqueness
®-4-(Hydroxymethyl)azetidin-2-one is unique due to the presence of the hydroxymethyl group at the 4-position, which enhances its chemical versatility and potential for various synthetic applications. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and applications in asymmetric catalysis.
Properties
IUPAC Name |
(4R)-4-(hydroxymethyl)azetidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSUDPOSFRAEO-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290225 | |
Record name | (4R)-4-(Hydroxymethyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91815-14-4 | |
Record name | (4R)-4-(Hydroxymethyl)-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91815-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-(Hydroxymethyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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